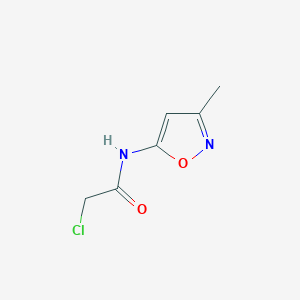

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Description

2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide (CAS: 69000-39-1) is a heterocyclic acetamide derivative featuring a 3-methyl-substituted 1,2-oxazole core linked to a chloroacetamide group. This compound is primarily utilized as a synthetic intermediate for developing pharmacologically active molecules, particularly in the design of heterocyclic drug candidates . Its structure combines the electron-deficient oxazole ring, which enhances metabolic stability, with a reactive chloroacetamide moiety capable of nucleophilic substitutions.

Properties

IUPAC Name |

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWIBXGRFWHVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380882 | |

| Record name | 2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69000-39-1 | |

| Record name | 2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide typically involves a series of organic reactions. One common method includes the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base, such as triethylamine, to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to various biological effects. For example, it may interfere with the synthesis of bacterial cell walls, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide and related compounds:

Key Observations:

Core Heterocycle Influence: Oxazole vs. However, the oxazole analog may offer better metabolic stability due to reduced π-π stacking and lower molecular weight. Oxadiazole vs. Oxazole: The 1,3,4-oxadiazole core () introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which could enhance solubility and target affinity .

The chloroacetamide group is a common reactive site for cross-coupling or alkylation reactions, enabling diversification into bioactive molecules .

Synthetic Accessibility :

Pharmacological Potential

- Benzisoxazole Analogs : Exhibit well-documented antipsychotic activity (e.g., affinity for dopaminergic receptors) and anticonvulsant properties, likely due to their structural resemblance to GABAergic modulators .

- Oxadiazole Derivatives : Demonstrate antimicrobial and anticancer activities, attributed to their ability to disrupt enzyme function or DNA synthesis .

- Further functionalization of the chloroacetamide group could unlock novel bioactivities.

Industrial and Research Relevance

- Commercial Availability : The target compound is listed by multiple suppliers (e.g., Enamine Ltd, CymitQuimica) , indicating its importance as a building block in medicinal chemistry.

- Regulatory Status : Classified under HS code 293499090 (heterocyclic compounds) in Japan, with low tariff rates facilitating international trade .

Biological Activity

2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article compiles various studies and findings related to its biological activity, mechanisms, and implications for therapeutic applications.

Chemical Structure

The chemical formula for this compound is with a molecular weight of 175.57 g/mol. The presence of the chloro group and the oxazole ring structure contributes to its unique properties and biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens, suggesting that this compound may also inhibit bacterial and fungal growth .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Compounds with similar structures have been found to inhibit key enzymes involved in microbial metabolism.

- Disruption of Cell Membranes : Antimicrobial agents often disrupt bacterial cell membranes, leading to cell lysis.

Antitumor Activity

A study focusing on oxazole derivatives reported that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. The specific IC50 values for these compounds ranged from 10 µM to 30 µM . Further investigations are needed to determine the exact pathways through which this compound exerts its antitumor effects.

Antimicrobial Activity

In antimicrobial assays, derivatives of oxazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus . This suggests potential efficacy for this compound in treating infections.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Type | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | Oxazole derivative | Antitumor | Pending further study |

| 2-Chloro-N-(naphthalen-1-yl)acetamide | Chloroacetamide | Antimicrobial | MIC = 0.0195 mg/mL |

| 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | Thiazole derivative | Antibacterial | MIC = 0.0048 mg/mL |

Case Studies

Several case studies highlight the potential therapeutic applications of oxazole derivatives:

- Cancer Treatment : In vitro studies have shown that oxazole derivatives can induce apoptosis in cancer cells through various pathways including caspase activation.

- Infection Control : Clinical isolates treated with oxazole derivatives demonstrated reduced viability compared to untreated controls, indicating their potential as effective antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.